molecular formula C11H19N3O2 B7951941 Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate

Cat. No.: B7951941
M. Wt: 225.29 g/mol
InChI Key: ZUCDIBOJCDRTKH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an ethyl group, an amino group, and a carboxylate group attached to a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate and 1-ethylpropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Formation of the Pyrazole Ring: Ethyl acetoacetate is reacted with hydrazine hydrate to form a pyrazole derivative.

  • Substitution Reaction: The pyrazole derivative undergoes a substitution reaction with 1-ethylpropylamine to introduce the ethylpropyl group.

  • Esterification: The resulting compound is then esterified to form this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of Ethyl 5-nitro-1-(1-ethylpropyl)pyrazole-3-carboxylate.

  • Reduction: Formation of this compound (amine derivative).

  • Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate is compared with other similar compounds, such as:

  • Ethyl 5-amino-1-(1-methylpropyl)pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

  • Ethyl 5-amino-1-(2-ethylpropyl)pyrazole-3-carboxylate: Similar structure but with a different alkyl group on the pyrazole ring.

  • Ethyl 5-amino-1-(1-ethylbutyl)pyrazole-3-carboxylate: Similar structure but with a longer alkyl chain.

Properties

IUPAC Name

ethyl 5-amino-1-pentan-3-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-4-8(5-2)14-10(12)7-9(13-14)11(15)16-6-3/h7-8H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCDIBOJCDRTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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